2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and ethyl acetoacetate, which undergo cyclization and sulfonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. This can involve binding to active sites, altering enzyme conformation, or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
What sets 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-4-20-8-13-23(14-9-20)35(33,34)26-17-30(18-27(31)29-22-11-6-19(3)7-12-22)25-15-10-21(5-2)16-24(25)28(26)32/h6-17H,4-5,18H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITWGTVGJKICBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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